

An In-Depth Technical Guide to 1,2-Bis(aminomethyl)benzene Dihydrochloride

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Compound of Interest

Compound Name: *1,2-Phenylenedimethanamine
dihydrochloride*

Cat. No.: *B1355544*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(aminomethyl)benzene dihydrochloride, a key organic intermediate, is a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and characterization data are presented to support researchers in their laboratory work.

Chemical and Physical Properties

1,2-Bis(aminomethyl)benzene dihydrochloride is a white to off-white crystalline solid.^[1] It is the dihydrochloride salt of 1,2-bis(aminomethyl)benzene, a modification that enhances its stability and solubility in aqueous solutions.^[1] The compound is known to be hygroscopic and possesses a high melting point.^[1]

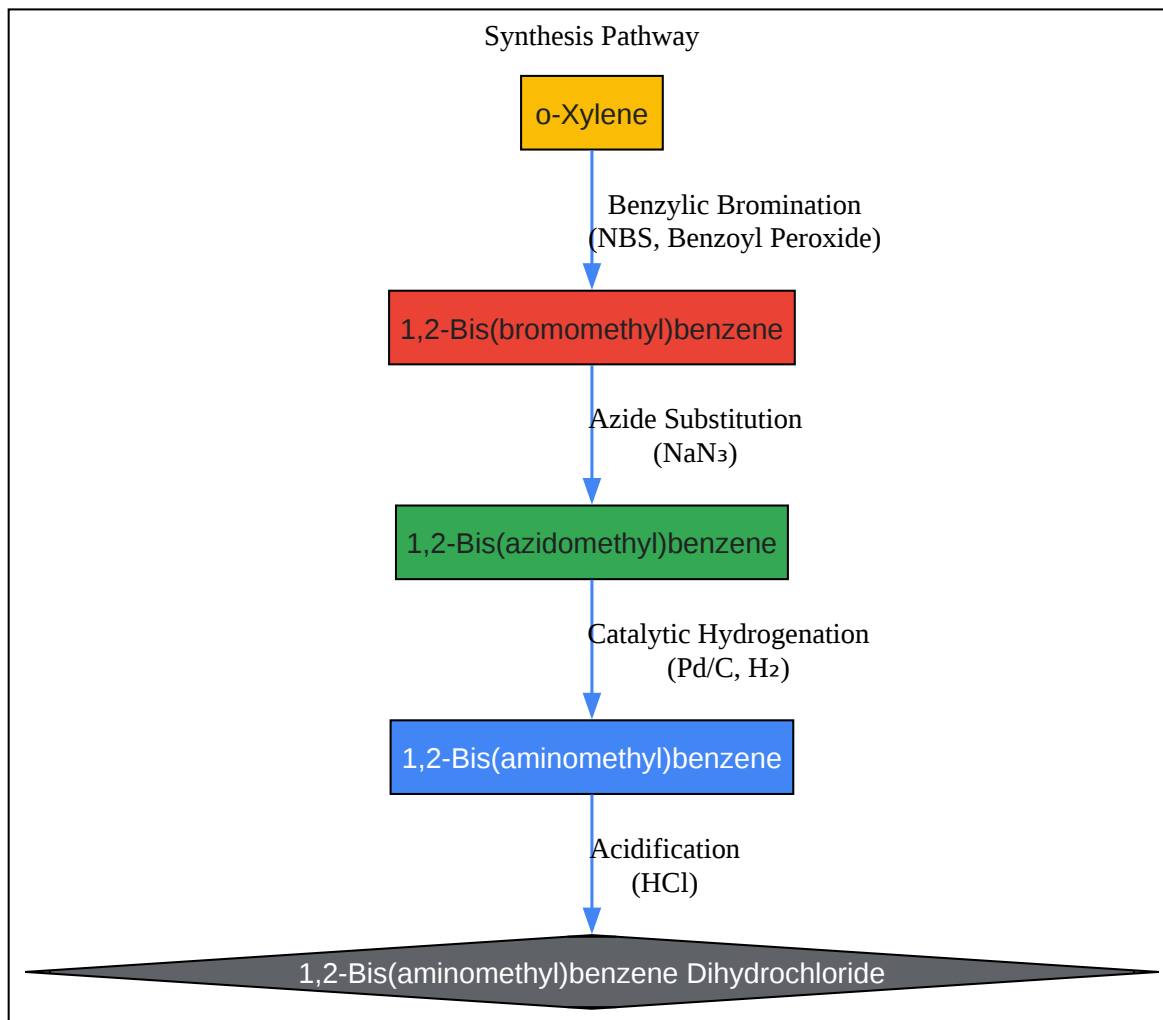
Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ Cl ₂ N ₂	[2]
Molecular Weight	209.12 g/mol	[2]
Melting Point	306-308 °C	[2]
CAS Number	21294-14-4	[2]
Appearance	White to off-white crystalline solid	[1]
Solubility	Soluble in water	[1]

Synthesis and Purification

The synthesis of 1,2-bis(aminomethyl)benzene typically starts from o-xylene and proceeds through a multi-step reaction. The dihydrochloride salt is then formed by treating the free base with hydrochloric acid.

Synthesis Workflow



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Caption: Synthesis of 1,2-Bis(aminomethyl)benzene Dihydrochloride.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Bis(aminomethyl)benzene^[1]

- **Benzylic Bromination:** o-Xylene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction mixture is refluxed to afford 1,2-bis(bromomethyl)benzene.
- **Azide Substitution:** The resulting 1,2-bis(bromomethyl)benzene is then reacted with sodium azide (NaN_3) in a polar aprotic solvent like dimethylformamide (DMF) to yield 1,2-bis(azidomethyl)benzene.
- **Catalytic Hydrogenation:** The diazide is subsequently reduced to the corresponding diamine, 1,2-bis(aminomethyl)benzene, via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Protocol 2: Preparation of the Dihydrochloride Salt

- The crude 1,2-bis(aminomethyl)benzene is dissolved in a minimal amount of a suitable organic solvent, such as ethanol.
- Concentrated hydrochloric acid is added dropwise with stirring until the precipitation of the dihydrochloride salt is complete.
- The precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dried under vacuum.

Protocol 3: Purification by Recrystallization

For high-purity applications, the dihydrochloride salt can be further purified by recrystallization. A suitable solvent system, often a mixture of ethanol and water, is used. The crude product is dissolved in a minimum amount of the hot solvent mixture, and the solution is allowed to cool slowly to induce crystallization. The pure crystals are then collected by filtration.

Spectroscopic Characterization

Note: Specific experimental spectra for 1,2-bis(aminomethyl)benzene dihydrochloride are not readily available in public databases. The following are predicted and expected spectral characteristics based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the benzylic methylene protons. The aromatic protons would appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The methylene protons (CH_2) adjacent to the amino groups would likely appear as a singlet or a slightly broadened singlet in the region of δ 4.0-4.5 ppm. The protons of the ammonium groups ($-\text{NH}_3^+$) may appear as a broad singlet at a higher chemical shift.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the benzylic carbons. The aromatic carbons would resonate in the δ 125-140 ppm range, with two signals expected for the substituted and unsubstituted carbons. The benzylic carbon (CH_2) signal would be expected in the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

- N-H stretching: A broad band in the region of $3000\text{-}3300\text{ cm}^{-1}$ corresponding to the stretching vibrations of the ammonium groups ($-\text{NH}_3^+$).
- C-H stretching (aromatic): Peaks just above 3000 cm^{-1} .
- C-H stretching (aliphatic): Peaks just below 3000 cm^{-1} .
- C=C stretching (aromatic): Absorptions around 1600 cm^{-1} and 1450 cm^{-1} .
- N-H bending: A band around $1500\text{-}1600\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base, 1,2-bis(aminomethyl)benzene, due to the loss of HCl. The fragmentation pattern would be expected to show characteristic losses of aminomethyl groups.

Applications in Drug Development and Research

1,2-Bis(aminomethyl)benzene and its dihydrochloride salt are valuable ligands in coordination chemistry, with significant applications in the design of metal-based therapeutic agents.

Platinum-Based Anticancer Agents

A notable application of 1,2-bis(aminomethyl)benzene is in the synthesis of platinum(II) complexes as potential anticancer drugs.^[1]

Experimental Protocol: Synthesis of [1,2-Bis(aminomethyl)benzene]dichloroplatinum(II)^[1]

- 1,2-Bis(aminomethyl)benzene is reacted with potassium tetrachloroplatinate(II) (K_2PtCl_4) in an aqueous solution.
- The reaction mixture is typically stirred at room temperature for several hours to allow for the coordination of the diamine ligand to the platinum center, displacing two chloride ions.
- The resulting complex, [1,2-bis(aminomethyl)benzene]dichloroplatinum(II), precipitates from the solution and can be collected by filtration.

These platinum complexes are investigated for their cytotoxic activity against various cancer cell lines.^[1] Studies have shown that the cytotoxic potency of these complexes can be comparable to that of cisplatin in certain cell lines.^[1]

Coordination Chemistry and Catalysis

The bidentate nature of the 1,2-bis(aminomethyl)benzene ligand allows it to form stable chelate complexes with a variety of transition metals. These complexes are of interest not only for their potential biological activity but also in the field of catalysis. The specific geometry and electronic properties imparted by the ligand can influence the catalytic activity and selectivity of the metal center.

Safety and Handling

1,2-Bis(aminomethyl)benzene dihydrochloride is classified as harmful and an irritant.^[2] It is irritating to the eyes, respiratory system, and skin.^[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.^[2]

Conclusion

1,2-Bis(aminomethyl)benzene dihydrochloride is a fundamentally important chemical for researchers in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis and versatile coordination chemistry make it a valuable precursor for a wide range of applications, most notably in the development of novel platinum-based anticancer agents. The detailed information provided in this guide is intended to facilitate its effective use in the laboratory and to spur further research into its potential applications.

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